5-(3-Bromophenyl)-2-hydroxybenzoic acid
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Overview
Description
5-(3-Bromophenyl)-2-hydroxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a bromine atom attached to the phenyl ring and a hydroxyl group attached to the benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromophenyl)-2-hydroxybenzoic acid can be achieved through several methods. One common approach involves the bromination of 2-hydroxybenzoic acid (salicylic acid) using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically takes place in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromophenyl)-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form corresponding hydroxybenzoic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of hydroxybenzoic acid derivatives.
Scientific Research Applications
5-(3-Bromophenyl)-2-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3-Bromophenyl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, while the bromine atom can influence the compound’s reactivity and binding affinity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzoic Acid (Salicylic Acid): Lacks the bromine atom, widely used in pharmaceuticals and cosmetics.
3-Bromobenzoic Acid: Lacks the hydroxyl group, used in organic synthesis.
4-Bromophenylboronic Acid: Contains a boronic acid group instead of a carboxylic acid group, used in Suzuki-Miyaura coupling reactions.
Uniqueness
5-(3-Bromophenyl)-2-hydroxybenzoic acid is unique due to the presence of both the bromine atom and the hydroxyl group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H9BrO3 |
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Molecular Weight |
293.11 g/mol |
IUPAC Name |
5-(3-bromophenyl)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C13H9BrO3/c14-10-3-1-2-8(6-10)9-4-5-12(15)11(7-9)13(16)17/h1-7,15H,(H,16,17) |
InChI Key |
FPWBGGYQYZJZTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC(=C(C=C2)O)C(=O)O |
Origin of Product |
United States |
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